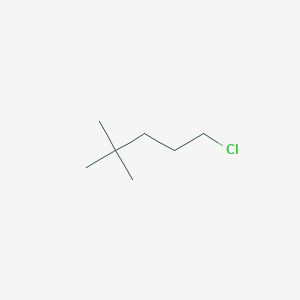

1-Chloro-4,4-dimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-4,4-dimethylpentane is a versatile organic compound . It has a molecular weight of 134.65 .

Molecular Structure Analysis

The molecular formula of 1-Chloro-4,4-dimethylpentane is C7H15Cl . The InChI code is 1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 .Physical And Chemical Properties Analysis

1-Chloro-4,4-dimethylpentane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 140.0±8.0 °C at 760 mmHg, and a vapor pressure of 7.8±0.2 mmHg at 25°C .Scientific Research Applications

- Chirality Investigations : 1-Chloro-4,4-dimethylpentane exhibits chirality due to its asymmetric carbon center. Researchers study its enantiomers and diastereomers to understand stereochemistry and reaction mechanisms .

- Monochlorination Isomers : When subjected to free-radical chlorination, 1-chloro-4,4-dimethylpentane yields four different monochlorination isomers. These isomers result from chlorine substitution at different carbon positions in the molecule .

Stereochemistry Studies

Free Radical Chlorination Studies

Safety and Hazards

Mechanism of Action

Target of Action

1-Chloro-4,4-dimethylpentane is a type of alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary targets of this compound are therefore nucleophiles, which are species rich in electrons and capable of donating an electron pair to form a new bond .

Mode of Action

The interaction of 1-Chloro-4,4-dimethylpentane with its targets can be explained by the S_N1 and S_N2 mechanisms of nucleophilic substitution . In the S_N2 mechanism, the nucleophile attacks the carbon atom bonded to the halogen from the back side, leading to an inversion of configuration at the carbon atom . In the S_N1 mechanism, the carbon-halogen bond breaks first to form a carbocation, which is then attacked by the nucleophile .

Biochemical Pathways

Alkyl halides in general are known to participate in various organic reactions, including nucleophilic substitutions and eliminations . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Chloro-4,4-dimethylpentane. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .

properties

IUPAC Name |

1-chloro-4,4-dimethylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQALULJXWQRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4,4-dimethylpentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393185.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2393197.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)